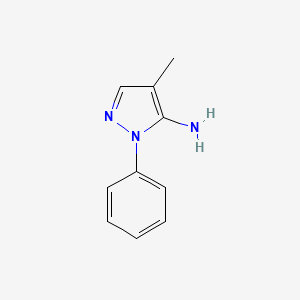

4-methyl-1-phenyl-1H-pyrazol-5-amine

Description

Propriétés

IUPAC Name |

4-methyl-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-7-12-13(10(8)11)9-5-3-2-4-6-9/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLGMLSSZZGBPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501289593 | |

| Record name | 4-Methyl-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103095-53-0 | |

| Record name | 4-Methyl-1-phenyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103095-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1-phenyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

Pyrazole derivatives have been shown to exhibit cytotoxicity against several human cell lines . They interact with various cellular targets, leading to a range of biological activities.

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, which can result in various biological effects.

Biochemical Pathways

Some pyrazole derivatives have been shown to activate autophagy proteins as a survival mechanism, and the predominant pathway of cell death was p53-mediated apoptosis .

Pharmacokinetics

The molecular weight of 1732144 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Some pyrazole derivatives have been shown to exhibit antioxidant and anticancer activities . They have been found to be cytotoxic to several human cell lines .

Analyse Biochimique

Biochemical Properties

It is known that pyrazole derivatives have a wide variety of biological activities. They have been shown to be cytotoxic to several human cell lines and some have been approved for the treatment of different types of cancer.

Activité Biologique

4-Methyl-1-phenyl-1H-pyrazol-5-amine, also known as 3-methyl-1-phenyl-1H-pyrazol-5-amine, is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHN with a molecular weight of approximately 173.2144 g/mol. Its structure features a pyrazole ring with specific substitutions that influence its reactivity and biological activity. The compound's unique substitution pattern contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Anti-inflammatory Activity

- The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition leads to reduced production of prostaglandins, thereby alleviating inflammation and pain .

2. Antimicrobial Properties

- Studies have reported significant antimicrobial activity against various pathogens, including bacteria and fungi. The compound demonstrates effectiveness against strains such as E. coli and S. aureus, indicating its potential as an antimicrobial agent .

3. Anticancer Potential

- Preliminary findings suggest that this compound may inhibit tumor growth by targeting specific enzyme pathways involved in cancer progression. Its derivatives have shown promise in preclinical models for treating various cancers .

4. Analgesic Effects

- The analgesic properties of this compound are attributed to its ability to modulate pain pathways in the body, providing relief similar to non-steroidal anti-inflammatory drugs (NSAIDs).

The biological effects of this compound are mediated through various mechanisms:

Enzyme Inhibition

- The compound's interaction with key enzymes such as COX and p38 MAP kinase suggests it may serve as a selective inhibitor, altering biochemical pathways related to inflammation and cancer .

Receptor Interaction

- Binding studies indicate that this compound interacts with specific receptors involved in pain and inflammation, enhancing its therapeutic efficacy .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Properties |

|---|---|---|

| 3-Methylpyrazole | Structure | Lower reactivity; basic pyrazole derivative |

| 1-Amino-3-methylpyrazole | Structure | Different biological activities |

| 5-Amino-3-methylpyrazole | Structure | Potential anticancer activity |

| 1-(Phenyl)-3-methylpyrazole | Structure | Enhanced stability compared to 4-methyl variant |

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Study 1: Anti-inflammatory Effects

- A study demonstrated that derivatives of this compound exhibited up to 85% inhibition of TNF-alpha at a concentration of 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .

Study 2: Antimicrobial Efficacy

- Research indicated that certain derivatives showed promising results against fluconazole-resistant strains, suggesting potential applications in treating resistant infections .

Study 3: Anticancer Activity

Applications De Recherche Scientifique

Pharmaceutical Development

4-Methyl-1-phenyl-1H-pyrazol-5-amine is recognized for its potential as a therapeutic agent . It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting anti-inflammatory and analgesic pathways.

Case Study: Cytotoxicity Evaluation

A study evaluated derivatives of this compound for their cytotoxic effects against cancer cell lines. Notably, one derivative exhibited significant activity with an IC50 value ranging from 120 to 527 nM against various cancer types, including liver and breast cancers . This highlights the compound's potential in developing targeted cancer therapies.

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals . Its derivatives are involved in creating effective pesticides and herbicides , which enhance crop yield and protect against pests.

Data Table: Agrochemical Applications

| Compound | Application | Efficacy |

|---|---|---|

| 4-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine | Pesticide formulation | High efficacy against common pests |

| 3-Methyl-1-phenyl-pyrazol-5-amines | Herbicide development | Effective in controlling weed growth |

Material Science

The compound is also explored in material science for its ability to create novel materials with enhanced properties such as thermal stability and chemical resistance . These materials are beneficial for applications in coatings and polymers.

Research Insight

Research has shown that incorporating pyrazole derivatives into polymer matrices can significantly improve their mechanical properties and resistance to environmental degradation .

Biochemical Research

This compound plays a crucial role in biochemical assays, aiding researchers in understanding enzyme interactions and biological pathways essential for drug discovery.

Comparaison Avec Des Composés Similaires

Structural and Functional Insights

Substituent Effects on Solubility :

- The methoxy group in 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine increases polarity and solubility compared to the methyl group in the target compound .

- Fluorine in 1-(4-fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine enhances lipophilicity and resistance to oxidative metabolism, making it suitable for agrochemical formulations .

Hydrogen Bonding and Crystallography :

Biological Activity :

- Thiazole-containing derivatives (e.g., 3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine) show promise as kinase inhibitors due to their ability to chelate metal ions in active sites .

- Difluoromethyl groups (as in 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride) improve bioactivity by mimicking carbonyl groups in enzyme substrates .

Méthodes De Préparation

Cyclization Using Lawesson's Reagent

A patented industrially advantageous process describes the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, a closely related compound, which involves the cyclization of a precursor compound (Formula V) in the presence of Lawesson's reagent to form the pyrazole ring (Formula VI). This method avoids the use of highly toxic reagents such as phosphorus oxychloride and tetraphosphorus decasulfide, which were previously employed but are unsuitable for large-scale production due to safety and environmental concerns.

- Cyclization of the precursor with Lawesson's reagent under controlled temperature (50–55°C).

- Sequential washing and extraction steps to purify the intermediate.

- Use of glacial acetic acid to facilitate crystallization.

- Final isolation by filtration and drying to obtain the pyrazole derivative.

This process yields high purity product with good yield (~87%) and is designed to minimize industrial waste and toxic byproducts.

Condensation of β-Ketonitriles with Phenylhydrazine

Another approach involves the condensation of β-ketonitriles with phenylhydrazine under reflux conditions in fatty alcohol solvents (C12-C18 range) with water-retaining agents like anhydrous sodium sulfate. This step forms an intermediate which is subsequently treated with condensation reagents such as Lawesson's reagent, Davy reagent, or Belleau reagent in tetrahydrofuran with organic bases (pyridine or triethylamine) to promote ring closure.

- Reflux of starting materials at 75–85°C for 2–3 hours.

- Removal of solvent under reduced pressure to isolate intermediates.

- Treatment with condensation reagents at 40–60°C until completion.

- pH neutralization and extraction to isolate the product.

This method is noted for its environmental friendliness, operational simplicity, and suitability for large-scale production.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Solvents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Cyclization with Lawesson's reagent | Lawesson's reagent, precursor V | THF, 50–55°C, pyridine or TEA | ~87 | High yield, industrially scalable | Use of pyridine (toxic solvent) |

| Condensation of β-ketonitriles with hydrazine | Phenylhydrazine, β-ketonitrile | Fatty alcohols, reflux 75–85°C | Not specified | Versatile, mild conditions | Requires subsequent cyclization |

| Earlier methods (phosphorus oxychloride, tetraphosphorus decasulfide) | POCl3, P4S10 | Various, toxic reagents | Low | Established chemistry | Toxic reagents, low yield |

Detailed Research Findings and Notes

Avoidance of Toxic Reagents: The recent patented methods explicitly avoid toxic reagents like phosphorus oxychloride and tetraphosphorus decasulfide, which pose significant environmental and safety hazards, making the newer methods more suitable for pharmaceutical manufacturing.

Use of Protecting Groups: Amino-protecting groups such as 9-fluorenylmethyl carbamate are utilized in some synthetic routes to improve selectivity and yield during intermediate steps, followed by deprotection to obtain the target amine.

Solvent and Temperature Control: Precise control of solvent systems and reaction temperatures (typically 40–60°C for cyclization, 75–85°C for condensation) is critical to optimize yield and purity. Washing steps with aqueous sodium bicarbonate and saturated salt solutions are employed to remove impurities.

Environmental and Economic Considerations: The improved methods emphasize low production costs, minimal waste generation, and safer reaction conditions, aligning with green chemistry principles and industrial feasibility.

Q & A

Q. Q1. What are the optimal synthetic routes for 4-methyl-1-phenyl-1H-pyrazol-5-amine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves cyclization reactions starting from precursors like 1-phenyl-3-ketopyrazoles or hydrazones. For example, hydrazine hydrate can react with substituted aldehydes (e.g., 4-methylpyridinecarboxaldehyde) to form hydrazones, which are cyclized under acidic or thermal conditions . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–120°C), and catalyst choice (e.g., p-toluenesulfonic acid). Yields are highly sensitive to stoichiometric ratios of reactants, particularly in multi-step protocols. Analytical techniques like TLC and HPLC are critical for monitoring intermediates.

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound and its derivatives?

Methodological Answer:

- NMR: The pyrazole ring protons (H-4 and H-5) appear as distinct singlets in the aromatic region (δ 6.5–8.5 ppm). The methyl group on the pyridine/pyrazole ring resonates as a singlet at δ 2.3–2.5 ppm .

- IR: Stretching frequencies for NH₂ (3300–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm functional groups.

- MS: Molecular ion peaks ([M+H]⁺) align with the molecular formula (C₁₀H₁₁N₃), while fragmentation patterns validate substituent positions .

Advanced Research Questions

Q. Q3. How do substituent modifications on the phenyl or pyrazole rings influence the biological activity of this compound derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., halogens) on the phenyl ring enhance antimicrobial activity by improving membrane permeability, while bulky substituents (e.g., methoxypropyl) reduce binding affinity to target enzymes . For example, halogenated derivatives (e.g., 4-fluoro-phenyl analogs) show 2–3× higher antitubercular activity (MIC: 0.5–1.0 µg/mL) compared to unsubstituted analogs . Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like enoyl-ACP reductase .

Q. Q4. What crystallographic strategies are recommended for resolving structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystal Growth: Use slow evaporation in polar solvents (e.g., methanol/water mixtures) to obtain high-quality crystals .

- Data Collection: Employ synchrotron radiation for high-resolution data (<1.0 Å) to resolve disorder in methyl/phenyl groups .

- Refinement: Use SHELXL for small-molecule refinement, applying restraints for flexible substituents (e.g., phenyl ring torsions) . Example: The triclinic crystal system (space group P1) of a fluorophenyl derivative showed intermolecular N–H⋯N hydrogen bonds stabilizing the lattice .

Q. Q5. How can researchers address contradictions between synthetic yield and biological activity data in pyrazol-5-amine derivatives?

Methodological Answer:

- Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (>98% purity required for reliable bioassays) .

- Counter-Screen: Test inactive high-yield compounds against off-target receptors (e.g., sigma-1 receptors) to identify non-specific binding .

- Solubility Correction: Adjust DMSO concentration in assays to prevent aggregation. For example, derivatives with logP >3 may require 0.1% Tween-80 for solubility .

Q. Q6. What computational methods are effective for predicting the hydrogen-bonding networks and supramolecular assembly of this compound crystals?

Methodological Answer:

- Graph Set Analysis: Classify hydrogen bonds (e.g., D(2) motifs for N–H⋯N interactions) using software like Mercury .

- DFT Calculations: Gaussian09 with B3LYP/6-311G(d,p) basis set predicts interaction energies (e.g., −15 to −20 kJ/mol for N–H⋯O bonds) .

- Crystal Packing Simulations: Materials Studio’s Forcite module models van der Waals and electrostatic contributions to lattice stability .

Methodological Challenges

Q. Q7. How can researchers mitigate racemization or tautomerism during the synthesis of chiral pyrazol-5-amine derivatives?

Methodological Answer:

Q. Q8. What strategies are recommended for scaling up pyrazol-5-amine synthesis while maintaining regioselectivity?

Methodological Answer:

- Microwave-Assisted Synthesis: Reduces reaction time (30 mins vs. 24 hrs) and improves regioselectivity (>95%) via controlled heating .

- Flow Chemistry: Tubular reactors with immobilized catalysts (e.g., Pd/C) enable continuous production with <5% side products .

- DoE Optimization: Use factorial design (e.g., temperature, solvent, catalyst loading) to identify robust conditions for gram-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.